(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride
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Overview
Description
(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorosulfonyloxybenzoyl group, and a hexanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling with 4-fluorosulfonyloxybenzoyl chloride under basic conditions . The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase synthesis and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino and benzoyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites . The fluorosulfonyloxybenzoyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride
- (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
Uniqueness
(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorosulfonyloxybenzoyl group enhances its potential as a biochemical probe and therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C13H18ClFN2O6S |
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Molecular Weight |
384.81 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17FN2O6S.ClH/c14-23(20,21)22-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(18)19;/h4-7,11H,1-3,8,15H2,(H,16,17)(H,18,19);1H/t11-;/m0./s1 |
InChI Key |
WDAPBEYTBHLADN-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCCCC[C@@H](C(=O)O)N)OS(=O)(=O)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCC(C(=O)O)N)OS(=O)(=O)F.Cl |
Origin of Product |
United States |
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